molecular formula C5H7NO3 B12365748 (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid

(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid

Cat. No.: B12365748
M. Wt: 134.078 g/mol
InChI Key: ODHCTXKNWHHXJC-WIAREEORSA-N
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Description

(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid, also known as L-Proline-13C5, is a stable isotope-labeled compound. It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure. The incorporation of carbon-13 isotopes into the molecule makes it valuable for various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid typically involves the incorporation of carbon-13 isotopes into the proline structure. One common method is the chemical synthesis starting from labeled precursors. The reaction conditions often involve the use of protective groups to ensure the selective incorporation of the isotopes and to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of proline in biological systems.

    Medicine: Investigated for its potential role in drug development and understanding metabolic pathways.

    Industry: Utilized in the production of labeled compounds for research and development purposes.

Mechanism of Action

The mechanism of action of (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid involves its incorporation into proteins and other biomolecules. The carbon-13 isotopes allow researchers to track the molecule’s behavior and interactions within biological systems. The molecular targets and pathways involved include protein synthesis and metabolic pathways related to proline.

Comparison with Similar Compounds

Similar Compounds

    L-Proline: The non-labeled version of the compound, commonly found in proteins.

    (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid: The labeled version with carbon-13 isotopes.

    Other Isotope-Labeled Amino Acids: Compounds like L-Leucine-13C6 and L-Valine-13C5, which are used for similar research purposes.

Uniqueness

The uniqueness of this compound lies in its specific labeling with carbon-13 isotopes, making it particularly valuable for NMR spectroscopy and metabolic studies. Its stable isotope labeling provides precise and accurate data, which is crucial for advanced research applications.

Properties

Molecular Formula

C5H7NO3

Molecular Weight

134.078 g/mol

IUPAC Name

(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid

InChI

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1

InChI Key

ODHCTXKNWHHXJC-WIAREEORSA-N

Isomeric SMILES

[13CH2]1[13CH2][13C](=O)N[13C@@H]1[13C](=O)O

Canonical SMILES

C1CC(=O)NC1C(=O)O

Origin of Product

United States

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